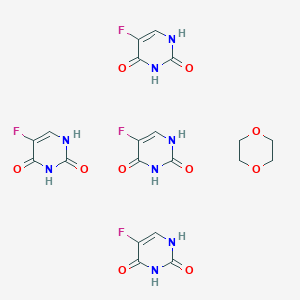
5-Fluorouracil 1,4-dioxane (4/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluorouracil 1,4-dioxane (4/1) is a solvate compound formed by the combination of 5-fluorouracil and 1,4-dioxane in a 4:1 molar ratio. This compound crystallizes in the triclinic space group and is known for its unique structural properties, where ribbons of 5-fluorouracil molecules are joined by 1,4-dioxane-mediated interactions, forming sheets parallel to specific planes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-fluorouracil 1,4-dioxane (4/1) involves dissolving 5-fluorouracil in 1,4-dioxane and allowing the solution to evaporate slowly. This method results in the formation of crystals of the solvate .
Industrial Production Methods: While specific industrial production methods for this solvate are not extensively documented, the general approach involves solvent evaporation techniques under controlled conditions to ensure the formation of the desired crystalline structure .
化学反応の分析
Types of Reactions: 5-Fluorouracil 1,4-dioxane (4/1) undergoes various chemical reactions, including hydrogen bonding interactions. The 5-fluorouracil component can participate in typical reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in reactions involving 5-fluorouracil include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents that facilitate the desired reaction pathways .
Major Products Formed: The major products formed from reactions involving 5-fluorouracil typically include modified nucleotides and other derivatives that retain the fluorinated pyrimidine structure .
科学的研究の応用
5-Fluorouracil 1,4-dioxane (4/1) has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the structural properties and interactions of solvates. In biology and medicine, 5-fluorouracil is a well-known chemotherapeutic agent used to treat various cancers, including colorectal, breast, and head and neck cancers . The solvate form can be used to investigate the stability and solubility of 5-fluorouracil in different environments .
作用機序
The mechanism of action of 5-fluorouracil involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid function. It inhibits the enzyme thymidylate synthase, which is crucial for DNA synthesis, resulting in cell death. This mechanism is particularly effective in rapidly dividing cancer cells . The 1,4-dioxane component acts as a solvent, facilitating the delivery and stability of 5-fluorouracil .
類似化合物との比較
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil, used for similar therapeutic purposes.
Tegafur: Another prodrug of 5-fluorouracil, often used in combination therapies.
Uniqueness: 5-Fluorouracil 1,4-dioxane (4/1) is unique due to its solvate structure, which enhances the stability and solubility of 5-fluorouracil. This property can be particularly useful in pharmaceutical formulations where solubility and stability are critical factors .
特性
CAS番号 |
828935-43-9 |
|---|---|
分子式 |
C20H20F4N8O10 |
分子量 |
608.4 g/mol |
IUPAC名 |
1,4-dioxane;5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/4C4H3FN2O2.C4H8O2/c4*5-2-1-6-4(9)7-3(2)8;1-2-6-4-3-5-1/h4*1H,(H2,6,7,8,9);1-4H2 |
InChIキー |
DADBWGOMTNQFCJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCO1.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
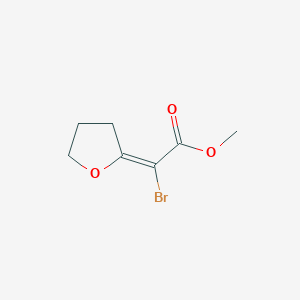
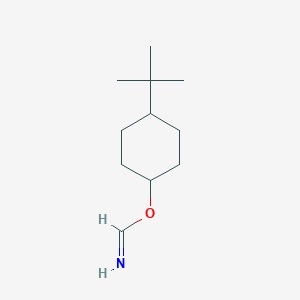
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
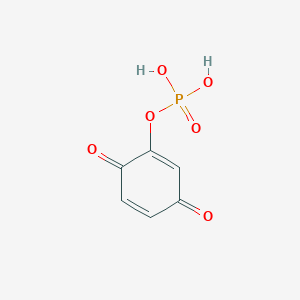

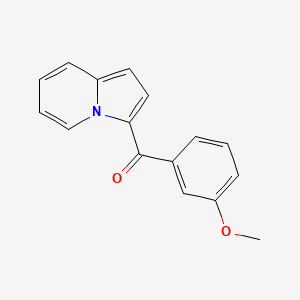
![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
